

# comparative study of the spectroscopic data of allylcyclohexenes

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## Compound of Interest

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## A Comparative Spectroscopic Guide to Allylcyclohexene Isomers

For Researchers, Scientists, and Drug Development Professionals

In the field of organic chemistry and drug development, the precise structural elucidation of isomers is critical, as subtle differences in molecular architecture can lead to significant variations in reactivity and biological activity. This guide provides a detailed comparative analysis of the spectroscopic data for the constitutional isomers of allylcyclohexene: **1-allylcyclohexene**, 3-allylcyclohexene, and 4-allylcyclohexene. For a comprehensive comparison, the saturated analog, allylcyclohexane, is also included.

This report synthesizes available experimental data and provides predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The objective is to furnish a reliable reference for the identification and differentiation of these closely related compounds.

## Isomers Under Review

The position of the allyl group on the cyclohexene ring defines the three constitutional isomers. These structural variations result in unique spectroscopic fingerprints, which are detailed below.

- **1-Allylcyclohexene:** The allyl group is attached to one of the vinylic carbons of the double bond.
- **3-Allylcyclohexene:** The allyl group is attached to an allylic carbon, adjacent to the double bond.
- **4-Allylcyclohexene:** The allyl group is attached to a carbon atom one position removed from the double bond.
- **Allylcyclohexane:** The saturated analog, for comparison of the cyclohexyl ring signals without the influence of a double bond.

## Comparative Spectroscopic Data

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for the allylcyclohexene isomers and their saturated counterpart. Data for **1-allylcyclohexene** and allylcyclohexane are based on experimental findings, while data for 3-allylcyclohexene and 4-allylcyclohexene are predicted based on established spectroscopic principles and comparison with analogous structures, as specific experimental spectra are not readily available in public databases.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data Comparison (Predicted for 3- and 4-isomers)

Compound	Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Key Differentiating Features
1-Allylcyclohexene	=CH- (ring)	~5.4 (br s)	Single vinylic proton on the ring.
-CH=CH <sub>2</sub>	~5.8 (m)	Vinylic protons of the allyl group are distinct.	
=CH <sub>2</sub>	~4.9-5.0 (m)		
Allylic-CH <sub>2</sub> (allyl)	~2.7 (d)		
Ring protons	~1.5-2.1 (m)		
3-Allylcyclohexene	=CH- (ring)	~5.6-5.7 (m)	Two distinct vinylic protons on the ring.
-CH=CH <sub>2</sub>	~5.7-5.8 (m)	Vinylic proton signals may overlap.	
=CH <sub>2</sub>	~5.0-5.1 (m)		
Allylic-CH (ring)	~2.5 (m)		
Allylic-CH <sub>2</sub> (allyl)	~2.1 (t)		
Ring protons	~1.2-2.0 (m)		
4-Allylcyclohexene	=CH- (ring)	~5.6 (m)	Two equivalent vinylic protons on the ring due to symmetry.
-CH=CH <sub>2</sub>	~5.7-5.8 (m)		
=CH <sub>2</sub>	~4.9-5.0 (m)		
Allylic-CH <sub>2</sub> (ring)	~2.0 (m)		
Allylic-CH <sub>2</sub> (allyl)	~2.0 (t)	Signals for ring and allyl allylic protons may overlap.	
Ring protons	~1.3-1.8 (m)		

Allylcyclohexane[1][2]	-CH=CH <sub>2</sub>	~5.7-5.8 (m)	No vinylic protons on the ring.
=CH <sub>2</sub>		~4.9-5.0 (m)	
Allylic-CH <sub>2</sub>		~1.9 (d)	
Ring protons	~0.9-1.7 (m)		Signals are shifted upfield compared to the cyclohexenes.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data Comparison (Predicted for 3- and 4-isomers)

Compound	Carbon Assignment	Chemical Shift ( $\delta$ , ppm)	Key Differentiating Features
1-Allylcyclohexene	=C< (ring, substituted)	~135	Two quaternary and one methine $sp^2$ carbons in the ring.
=CH- (ring)	~121		
-CH=CH <sub>2</sub>	~136		
=CH <sub>2</sub>	~115		
Allylic carbons	~22, 26, 30, 37		Four distinct $sp^3$ carbons in the ring.
3-Allylcyclohexene	=CH- (ring)	~127, ~129	Four $sp^2$ carbons (all CH).
-CH=CH <sub>2</sub>	~137		
=CH <sub>2</sub>	~116		
Allylic carbons	~30, ~32, ~35, ~40		Four distinct $sp^3$ carbons in the ring.
4-Allylcyclohexene	=CH- (ring)	~127	Two equivalent $sp^2$ carbons due to symmetry.
-CH=CH <sub>2</sub>	~138		
=CH <sub>2</sub>	~115		
Allylic carbons	~29 (allylic), ~31, ~33		Three distinct $sp^3$ carbons in the ring.
Allylcyclohexane	-CH=CH <sub>2</sub>	~139	No $sp^2$ carbons in the ring.
=CH <sub>2</sub>	~114		

Ring carbons	~26, 32, 34, 40	Signals characteristic of a saturated cyclohexane ring.
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## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm<sup>-1</sup>)

Compound	=C-H Stretch (sp <sup>2</sup> )	C-H Stretch (sp <sup>3</sup> )	C=C Stretch	=C-H Bend (out-of-plane)
1- Allylcyclohexene	~3070, ~3020	2830-2950	~1670 (ring, trisubst.), ~1640 (allyl)	~990, ~910 (allyl), ~810 (ring)
3- Allylcyclohexene	~3070, ~3020	2830-2960	~1650 (ring, disubst.), ~1640 (allyl)	~990, ~910 (allyl), ~730 (ring, cis)
4- Allylcyclohexene	~3070, ~3020	2840-2950	~1655 (ring, disubst.), ~1640 (allyl)	~990, ~910 (allyl), ~730 (ring, cis)
Allylcyclohexane	~3075	2850-2930	~1642	~995, ~910

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data

Compound	Molecular Ion ( $M^+$ , m/z)	Base Peak (m/z)	Key Fragmentation Pathways
1-Allylcyclohexene	122	81	Loss of allyl radical (M-41), Retro-Diels- Alder (m/z 68 + 54).
3-Allylcyclohexene	122	81	Loss of allyl radical (M-41), Retro-Diels- Alder (m/z 68 + 54).
4-Allylcyclohexene	122	81	Loss of allyl radical (M-41), prominent McLafferty rearrangement.
Allylcyclohexane <sup>[1][2]</sup>	124	55	Loss of allyl radical (M-41), fragmentation of the cyclohexane ring (loss of $C_2H_4$ , $C_3H_6$ ).

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring  $^1H$  and  $^{13}C$  NMR spectra.

- Sample Preparation:
  - Accurately weigh 5-10 mg of the analyte for  $^1H$  NMR or 20-50 mg for  $^{13}C$  NMR.<sup>[3]</sup>
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ) in a clean vial.<sup>[3]</sup>

- Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][5]
- The final sample height in the tube should be approximately 4-5 cm.[5]
- Cap the NMR tube securely.

- Data Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.[3]
  - Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks. [3]
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).[3]
  - Acquire the spectrum using standard pulse programs. For  $^1\text{H}$  NMR, typically 8-16 scans are sufficient. For  $^{13}\text{C}$  NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

## Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for liquid samples, requiring minimal preparation.

- Sample Preparation & Data Acquisition:
  - Ensure the ATR crystal (e.g., diamond or germanium) is clean.[6] Record a background spectrum of the clean, empty crystal.[7]
  - Place a single drop of the liquid allylcyclohexene sample directly onto the center of the ATR crystal.

- If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.[7]
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4  $\text{cm}^{-1}$  over a range of 4000-400  $\text{cm}^{-1}$ .[8]
- After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

## Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of volatile compounds like allylcyclohexenes.

- Sample Preparation:

- Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile organic solvent such as hexane or dichloromethane.

- Instrumentation and Data Acquisition:

- Injector: Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature to ~250°C.

- GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable.

- Carrier Gas: Use Helium with a constant flow rate of approximately 1.0-1.5 mL/min.

- Oven Temperature Program:

- Initial temperature: 50°C, hold for 2 minutes.

- Ramp: Increase temperature at 10°C/min to 200°C.

- Final hold: Hold at 200°C for 5 minutes.

- Mass Spectrometer:

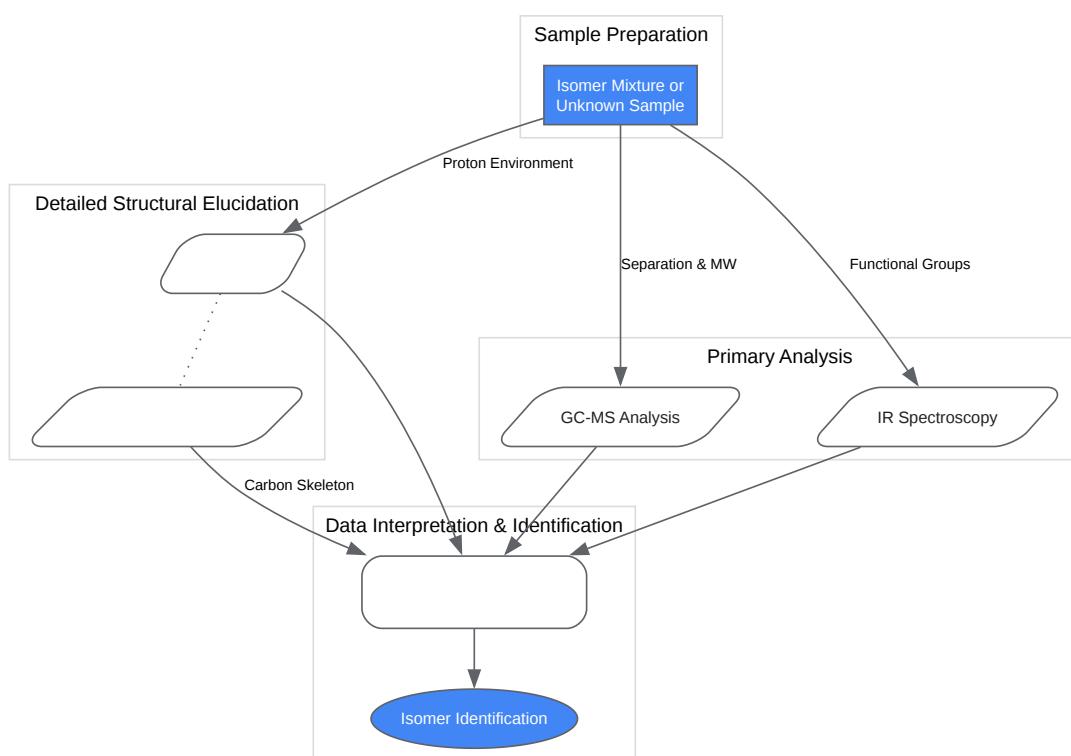
- Interface temperature: ~280°C.

- Ion Source: Electron Ionization (EI) at 70 eV.
- Source temperature: ~230°C.
- Mass Range: Scan from m/z 35 to 350.
- Analysis: Inject 1  $\mu$ L of the prepared sample. The resulting chromatogram will separate any impurities, and the mass spectrum for the peak of interest can be analyzed for its molecular ion and fragmentation pattern.[9][10][11]

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic differentiation of the allylcyclohexene isomers.

Workflow for Spectroscopic Isomer Differentiation

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